molecular formula C17H15F2NO B14145819 2,4-difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide CAS No. 556015-82-8

2,4-difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B14145819
CAS No.: 556015-82-8
M. Wt: 287.30 g/mol
InChI Key: JFGXJIRGWCRNDX-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, and a tetrahydronaphthalenyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzoic acid and 1,2,3,4-tetrahydronaphthalen-1-amine.

    Amide Formation: The carboxylic acid group of 2,4-difluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The activated acid then reacts with 1,2,3,4-tetrahydronaphthalen-1-amine to form the amide bond, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the amide group or other functional groups within the molecule.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,4-difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-N-(1,2,3,4-tetrahydronaphthalen-2-yl)benzamide
  • 2,4-difluoro-N-(1,2,3,4-tetrahydronaphthalen-3-yl)benzamide
  • 2,4-difluoro-N-(1,2,3,4-tetrahydronaphthalen-4-yl)benzamide

Uniqueness

2,4-difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to the specific positioning of the fluorine atoms and the tetrahydronaphthalenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

556015-82-8

Molecular Formula

C17H15F2NO

Molecular Weight

287.30 g/mol

IUPAC Name

2,4-difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C17H15F2NO/c18-12-8-9-14(15(19)10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-2,4,6,8-10,16H,3,5,7H2,(H,20,21)

InChI Key

JFGXJIRGWCRNDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=C(C=C(C=C3)F)F

solubility

10.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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